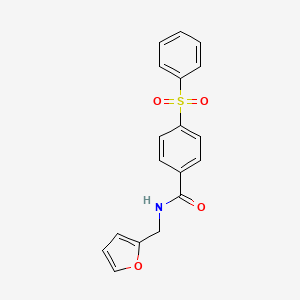

![molecular formula C20H22N2O5 B5566235 ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)

ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of piperazine derivatives, including compounds similar to ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate, involves reactions with secondary amines or specific conditions that facilitate the formation of N,N′-disubstituted piperazine derivatives. For example, certain piperazine derivatives were synthesized via reactions with ethylene and CO under catalytic conditions or through decyclization processes with secondary amines, highlighting the versatility of synthetic methods in creating complex structures (Vasileva et al., 2018; Ishii et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds provides insights into the conformation and spatial arrangement of the piperazine ring and associated functional groups. Studies have shown that the piperazine ring can adopt a chair conformation, with dihedral angles between the piperazine and aromatic rings affecting the overall molecular geometry (Faizi et al., 2016). Such structural insights are crucial for understanding the reactivity and potential interaction sites of the molecule.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including carbonylation and acylation, which are influenced by the nature of substituents and reaction conditions. These reactions are essential for modifying the compound's structure and introducing functional groups that significantly alter its chemical properties and reactivity (Ishii et al., 1997; Litvinov & Shestopalov, 2009).

Physical Properties Analysis

The analysis of physical properties, including crystalline structure and solubility, is critical for understanding the behavior of piperazine derivatives in different environments. The crystalline structure, including the space group and cell parameters, provides valuable information on the solid-state characteristics of these compounds, which is essential for their application in various fields (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity, stability, and interactions with other molecules, are directly influenced by their molecular structure and the nature of their functional groups. Understanding these properties is crucial for designing compounds with desired reactivity and for predicting their behavior in chemical reactions or biological systems (Rajkumar et al., 2014).

科学的研究の応用

Chemical Synthesis and Reactions

Compounds containing elements similar to ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate have been a focal point in chemical synthesis and reactions. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacting with secondary amines can yield N,N′-disubstituted piperazine derivatives, showcasing the versatility of such structures in synthesizing new chemical entities (Vasileva et al., 2018).

Pharmacological Potential

The pharmacological potential of related compounds has been explored, particularly in the context of anti-proliferative properties. For example, benzochromene derivatives have been synthesized and assessed for their cytotoxic potencies against cancer cells, indicating potential therapeutic applications (Hanifeh Ahagh et al., 2019).

Structural Analysis

Structural analysis of related compounds, such as the crystal structure determination of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides foundational knowledge for understanding the molecular conformation and potential interactions of such chemicals (Faizi et al., 2016).

Catalytic Applications

In the realm of catalysis, compounds featuring piperazine units have been utilized to facilitate reactions, demonstrating the utility of these structures in synthetic chemistry and potentially in industrial applications (Ishii et al., 1997).

特性

IUPAC Name |

ethyl 4-(2-oxo-8-prop-2-enylchromene-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-3-6-14-7-5-8-15-13-16(19(24)27-17(14)15)18(23)21-9-11-22(12-10-21)20(25)26-4-2/h3,5,7-8,13H,1,4,6,9-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEAVIWYXFZWAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-piperazine-1-carboxylic acid ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5566177.png)

![N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5566179.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxamide](/img/structure/B5566194.png)

![1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5566210.png)

![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)

![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)

![ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5566243.png)

![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)

![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)

![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)

![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)